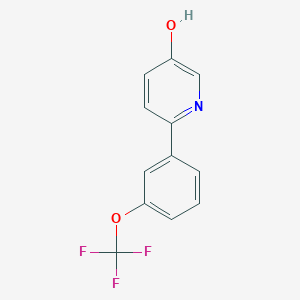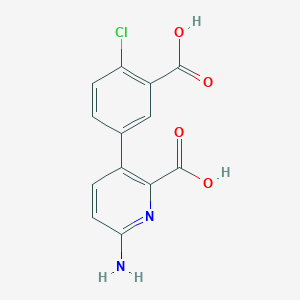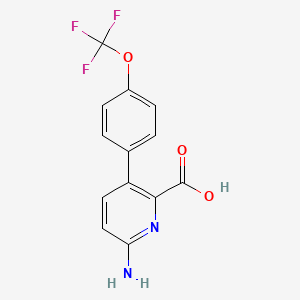
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine (5-H2TFP) is an organic compound with a unique set of properties that make it an attractive target for a variety of scientific and industrial applications. 5-H2TFP has a wide range of uses, including as a synthetic intermediate, a catalyst, and a reagent for organic synthesis. In addition, 5-H2TFP has been used to study the mechanism of action of various drugs, as well as in biochemical and physiological studies.
科学的研究の応用
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals. In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been used in studies of the mechanism of action of various drugs, as well as in biochemical and physiological studies.
作用機序
The mechanism of action of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not fully understood. However, it is known that 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been shown to reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has a number of advantages for use in lab experiments. It is a relatively stable compound, and it is available in 95% purity. In addition, 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not water-soluble and must be dissolved in organic solvents, such as methanol or ethanol, for use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%. One potential area of research is to explore the potential therapeutic applications of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%, such as its use as an anti-inflammatory agent. In addition, further research could be conducted on the biochemical and physiological effects of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%, as well as its potential use as a reagent in organic synthesis. Finally, further research could be conducted to explore the potential use of 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% as a catalyst in the synthesis of other compounds.
合成法
5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can be synthesized in a number of ways, including by the reaction of 2-chloro-3-trifluoromethoxyphenylpyridine with sodium hydroxide in methanol, or by the reaction of 2-chloro-3-trifluoromethoxyphenylpyridine with potassium hydroxide in ethanol. In both cases, the reaction is carried out in the presence of a catalytic amount of trifluoromethanesulfonic acid. The reaction yields 5-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% in 95% purity.
特性
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZTPNFWCVHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692743 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
CAS RN |
1261624-55-8 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)


